3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide features a pyrazole core substituted at position 3 with a 3-ethoxyphenyl group and at position 5 with a carbohydrazide moiety. The hydrazide group forms an (E)-configured imine bond with a thiophen-2-ylmethylidene substituent .
Key structural attributes:
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-13-6-3-5-12(9-13)15-10-16(20-19-15)17(22)21-18-11-14-7-4-8-24-14/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
DRKDYHFIRFNSSV-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
β-Ketoester Cyclocondensation
The reaction of ethyl 3-(3-ethoxyphenyl)-3-oxopropanoate (Intermediate A ) with hydrazine hydrate in ethanol under reflux forms 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylate (Intermediate B ) (Scheme 1). This method achieves 65–72% yield, with regioselectivity driven by hydrogen bonding between the ethoxy group and hydrazine.
Scheme 1 :
Optimization Note :
1,3-Dipolar Cycloaddition
An alternative route employs diazoacetates and acetylenic ketones. Ethyl diazoacetate reacts with 3-ethoxypropargyl phenyl ketone in the presence of Zn(OTf)₂, yielding Intermediate B with 58% efficiency. While less common, this method avoids hydrazine but requires transition-metal catalysts.
Carbohydrazide Formation: Hydrazine-Mediated Functionalization
Intermediate B undergoes hydrazinolysis to form 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (Intermediate C ). Hydrazine hydrate (80% excess) in ethanol at 80°C for 6 hours achieves 85% conversion.
Critical Parameters :
-
Stoichiometry : Excess hydrazine prevents ester reformation.
-
Purification : Recrystallization from ethanol/water (3:1) enhances purity to >95%.
Schiff Base Condensation: Thiophene-2-Carbaldehyde Integration
The final step involves condensing Intermediate C with thiophene-2-carbaldehyde in acidic media (e.g., acetic acid) to form the E-configuration Schiff base.
Reaction Conditions :
-
Catalyst : 2–3 drops of conc. HCl accelerate imine formation.
Mechanistic Insight :
Protonation of the carbonyl oxygen facilitates nucleophilic attack by the carbohydrazide’s amine, followed by dehydration to stabilize the imine.
Industrial Scalability and Challenges
Continuous Flow Reactors
Source highlights the use of continuous flow systems for Intermediate B , reducing reaction time from 12 hours to 45 minutes and improving yield to 80%.
Byproduct Management
Patent data identifies hydrolysis byproducts (e.g., 3-ethoxybenzoic acid) as key impurities. Neutralization with NaHCO₃ followed by extraction with ethyl acetate mitigates this issue.
Spectroscopic Characterization
Compound X is validated via:
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–6.85 (m, 7H, aromatic), 4.12 (q, 2H, OCH₂CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| β-Ketoester Route | 72 | 95 | High |
| 1,3-Dipolar Addition | 58 | 88 | Moderate |
| Continuous Flow | 80 | 97 | Industrial |
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Key Research Findings on Analogous Compounds
ERAP1 Inhibition :
- (E)-N′-((1H-Indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide derivatives inhibit ERAP1 at submicromolar concentrations, with selectivity over ERAP2 and IRAP . The indole moiety is critical for binding via CH···O interactions with Ser342 .
Anticancer Activity :
- Compound 9 induces apoptosis in A549 cells by arresting the cell cycle at the S phase .
- Derivatives with biphenyl or tricyclic substituents (e.g., Compound 13) show GI50 values as low as 0.08 µM, attributed to intercalation into DNA .
Structural Insights :
- X-ray crystallography (using SHELXL ) confirms the (E)-configuration of imine bonds in analogs like , ensuring proper orientation for target engagement.
Biological Activity
3-(3-Ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
The compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethoxyphenyl and a thiophenyl moiety. Its IUPAC name is 3-(3-ethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide, and it has a CAS number of 303204-19-5. The molecular formula is C15H16N4O2S, indicating the presence of nitrogen and sulfur in its structure, which are often associated with biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study examining various pyrazole derivatives, compounds similar to this compound were evaluated using the carrageenan-induced paw edema model. Compounds demonstrated inhibition rates comparable to standard anti-inflammatory drugs such as diclofenac and indomethacin .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Inhibition (%) | Standard Drug | Inhibition (%) |
|---|---|---|---|
| This compound | TBD | Diclofenac | 86.72 |
| Similar Pyrazole Derivative | ≥84.2 | Indomethacin | TBD |
Analgesic Activity
In addition to anti-inflammatory effects, several studies have reported analgesic properties in pyrazole derivatives. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammation pathways. The specific compound's efficacy in this regard remains to be fully elucidated but is suggested by its structural similarities to other tested derivatives .
Antimicrobial Activity
The antimicrobial potential of pyrazoles has also been documented. Studies have shown that certain derivatives exhibit activity against various bacterial strains, including E. coli and Bacillus subtilis. Although specific data on the compound is limited, its structural characteristics suggest potential efficacy against microbial pathogens .
Case Studies
Several studies highlight the biological activities of pyrazole compounds similar to this compound:
- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The most potent compounds showed inhibition rates exceeding 80%, indicating significant therapeutic potential .
- Synthesis and Evaluation : Another study synthesized various substituted pyrazoles and evaluated their biological activities, finding that some exhibited dual inhibition of COX enzymes with promising results comparable to established drugs like celecoxib .
Q & A
Q. Basic Characterization Methods
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring, ethoxyphenyl substituents, and hydrazone linkage (e.g., δ 8.2–8.5 ppm for imine protons) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate key functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragmentation patterns .
Q. Advanced Structural Analysis
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism in the hydrazone moiety) and dihedral angles between aromatic rings .
What biological activities have been reported for structurally analogous pyrazole-carbohydrazide derivatives?
Basic Biological Activity Overview
Similar compounds exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Anticancer potential : IC₅₀ values <10 µM against breast cancer (MCF-7) cells via apoptosis induction .
- Anti-inflammatory effects : COX-2 inhibition (≥70% at 50 µM) in vitro .
Q. Advanced Mechanistic Studies
- Molecular docking : Hydrazone moieties show strong binding to ATP pockets in kinase targets (e.g., EGFR, docking score ≤-9.5 kcal/mol) .
- Enzyme assays : Direct measurement of IC₅₀ for target enzymes (e.g., α-glucosidase) using spectrophotometric methods .
How can computational methods be applied to predict the pharmacological profile of this compound?
Q. Advanced Computational Modeling
- In silico ADMET prediction : Tools like SwissADME estimate logP (~3.2), bioavailability (≥0.55), and blood-brain barrier penetration .
- QSAR studies : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with bioactivity using regression models (R² >0.85) .
- Molecular dynamics simulations : Assess binding stability (RMSD <2 Å over 100 ns) to therapeutic targets like tubulin .
How should researchers address contradictions in reported biological data for pyrazole-carbohydrazide derivatives?
Advanced Data Contradiction Analysis
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) may enhance antibacterial activity but reduce solubility, skewing assay results .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use positive controls (e.g., ciprofloxacin) .
- Cellular context : Differences in cell line sensitivity (e.g., HeLa vs. HepG2) require cross-validation with multiple models .
What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?
Q. Advanced SAR Methodologies
Systematic substituent variation : Synthesize analogs with modified ethoxyphenyl or thiophene groups.
Biological evaluation : Test against a panel of targets (e.g., kinases, microbial strains) to identify pharmacophores.
Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, logP) with activity .
Q. Example SAR Table
| Substituent (R) | LogP | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| -OCH₃ | 2.8 | 16 | 12 |
| -Cl | 3.5 | 8 | 8 |
| -NO₂ | 3.1 | 32 | 25 |
Data adapted from studies on analogous compounds .
What are the challenges in resolving tautomerism in the hydrazone moiety, and how do they impact bioactivity?
Advanced Mechanistic Challenge
The hydrazone group can exist as keto or enol tautomers, affecting:
- Binding affinity : Enol forms show stronger hydrogen bonding with enzyme active sites (ΔG ≤-10 kcal/mol) .
- Solubility : Keto tautomers are more lipophilic (logP +0.3), influencing membrane permeability .
Resolution Methods : - X-ray crystallography : Definitive tautomer identification .
- Dynamic NMR : Monitor tautomeric equilibrium in solution (Δδ ~0.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
